molecular formula C12H11N3S2 B1479876 2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2098140-80-6

2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

Cat. No.: B1479876
CAS No.: 2098140-80-6
M. Wt: 261.4 g/mol
InChI Key: NTIKLIYCXYDDCC-UHFFFAOYSA-N
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Description

2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C12H11N3S2 and its molecular weight is 261.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Activity

One area of application for compounds similar to 2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is in the synthesis of new heterocyclic compounds with antioxidant properties. For instance, compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, derived from key intermediates similar to our compound of interest, have been synthesized and evaluated for their antioxidant activities. Some of these compounds demonstrated antioxidant activity nearly equal to that of ascorbic acid, highlighting their potential in the development of new antioxidant agents (El‐Mekabaty, 2015).

Regioselective Synthesis of Pyrazole Scaffolds

Another application is the regioselective synthesis of pyrazole scaffolds attached to benzothiazole and benzimidazole moieties, using intermediates similar to the compound . This synthesis pathway has led to the creation of novel pyrazole derivatives, which are of interest due to their potential biological activities (Kheder et al., 2014).

Generation of Structurally Diverse Libraries

The versatility of compounds related to this compound is also evident in their use as starting materials for generating structurally diverse libraries. These libraries are created through various alkylation and ring closure reactions, leading to a wide range of heterocyclic compounds with potential pharmacological applications (Roman, 2013).

Properties

IUPAC Name

2-(3-thiophen-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S2/c13-4-5-15-10-3-7-16-8-9(10)12(14-15)11-2-1-6-17-11/h1-2,6H,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIKLIYCXYDDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N(N=C2C3=CC=CS3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
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2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
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2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 4
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 6
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2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

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